molecular formula C6H4FIN2O B1484539 3-Fluoro-5-iodopicolinamide CAS No. 1806337-21-2

3-Fluoro-5-iodopicolinamide

Cat. No.: B1484539
CAS No.: 1806337-21-2
M. Wt: 266.01 g/mol
InChI Key: ZTJFWXVRRJZXBC-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodopicolinamide is a pyridine derivative featuring a fluorine atom at the 3-position, an iodine atom at the 5-position, and an amide functional group at the 2-position (Fig. 1). This compound is of interest in pharmaceutical and materials science due to the unique properties imparted by its halogen substituents and amide moiety. The amide group facilitates hydrogen bonding, which may influence target binding in biological systems or material properties in polymers .

Figure 1. Proposed structure of this compound (inferred from analogous compounds in ).

Properties

IUPAC Name

3-fluoro-5-iodopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIN2O/c7-4-1-3(8)2-10-5(4)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJFWXVRRJZXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridine Derivatives

3-Chloro-N-phenyl-phthalimide
  • Structure : Chlorine at the 3-position, phenyl group, and phthalimide backbone (Fig. 1 in ).
  • Key Differences : Lacks iodine and amide groups. The phthalimide structure is rigid, favoring polymerization applications, whereas 3-Fluoro-5-iodopicolinamide’s pyridine-amide scaffold may offer greater versatility in drug design.
3-Fluoro-5-iodopyridine
  • Key Differences : The absence of the amide reduces hydrogen-bonding capacity, likely lowering solubility and target affinity compared to this compound.
  • Applications : Serves as a precursor for further functionalization (e.g., amidation) .

Functional Group Variants

3-Fluoro-5-iodopicolinonitrile
  • Structure : Nitrile group replaces the amide .
  • Key Differences: The nitrile’s electron-withdrawing nature may enhance electrophilicity, whereas the amide in this compound offers hydrogen-bond donor/acceptor sites.
  • Applications : Likely used as an intermediate in organic synthesis rather than direct biological activity .
5-Fluoro-3-iodo-2-pivalamidoisonicotinic Acid
  • Structure : Pivalamide (bulky tert-butyl amide) and carboxylic acid groups, with fluorine and iodine at alternate positions .
  • The carboxylic acid adds pH-dependent solubility, unlike the neutral amide in this compound.

Data Table: Structural and Functional Comparisons

Compound Name Substituents Functional Groups Molecular Weight* Key Properties/Applications References
This compound F (C3), I (C5) Amide (C2) ~280.0 g/mol Drug intermediate, H-bonding
3-Fluoro-5-iodopyridine F (C3), I (C5) None ~237.9 g/mol Precursor for functionalization
3-Fluoro-5-iodopicolinonitrile F (C3), I (C5) Nitrile (C2) ~248.9 g/mol Synthesis intermediate
5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid F (C5), I (C3) Pivalamide, Carboxylic acid ~424.1 g/mol Steric shielding, solubility modulation

*Molecular weights calculated based on atomic composition.

Research Findings and Implications

  • Fluorine’s Role: Fluorine in this compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs, as seen in broader pharmaceutical studies .
  • Iodine’s Utility : The iodine atom may enable radioisotope labeling (e.g., $^{125}\text{I}$) for imaging or tracking, a feature absent in chlorine- or bromine-containing analogs .
  • Amide vs. Nitrile : The amide group enhances solubility and target interaction compared to nitrile derivatives, which are more reactive but less biocompatible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-5-iodopicolinamide
Reactant of Route 2
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3-Fluoro-5-iodopicolinamide

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